Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate systematically describes its structure:
- Stannatetracosa : Indicates a 24-membered macrocyclic structure containing a tin (Sn) atom.
- 6,6-Didodecyl : Two dodecyl (C₁₂H₂₅) groups are bonded to the tin center at position 6.
- 5,7,12-Trioxa : Three oxygen atoms are part of ether linkages at positions 5, 7, and 12.
- 4,8,11-Trioxo : Three ketone functional groups at positions 4, 8, and 11.
- 2,9-Dienoate : Two double bonds (Z,Z configuration) at positions 2 and 9, with ester groups (-O-CO-O-) linked to dodecyl chains.
The structural backbone derives from a maleic acid framework, where the tin atom is coordinated by two dodecyl ester groups and two oxygen atoms from the macrocycle. The (Z,Z) designation specifies the cis geometry of the double bonds, critical for the compound’s stereochemical properties.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by the following identifiers:
These designations facilitate unambiguous referencing in regulatory, commercial, and academic contexts.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula C₅₆H₁₀₄O₈Sn reflects the compound’s elemental composition:
| Element | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon (C) | 56 | 12.01 | 672.56 | 65.68% |
| Hydrogen (H) | 104 | 1.008 | 104.83 | 10.24% |
| Oxygen (O) | 8 | 16.00 | 128.00 | 12.50% |
| Tin (Sn) | 1 | 118.71 | 118.71 | 11.59% |
| Total | - | - | 1024.10 | 100.00% |
The molecular weight of 1024.10 g/mol underscores the compound’s substantial organic framework relative to its tin core. The high carbon content (65.68%) aligns with its extensive alkyl chains, while the tin atom contributes 11.59% of the total mass, characteristic of organotin compounds.
Properties
CAS No. |
84029-72-1 |
|---|---|
Molecular Formula |
C56H104O8Sn |
Molecular Weight |
1024.1 g/mol |
IUPAC Name |
4-O-[[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxy-didodecylstannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C16H28O4.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-12H2,2H3;/q;;;;+2/p-2/b2*13-12-;;; |
InChI Key |
DETMVBCKVFEAAM-NUJFUEHTSA-L |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation of Dodecyl Maleate Ester
- Starting materials : Maleic anhydride or maleic acid is reacted with dodecanol under acid catalysis to form dodecyl maleate esters.
- Reaction conditions : Typically, the esterification is carried out under reflux with removal of water to drive the reaction forward.
- Stereochemistry control : The (Z,Z) configuration of the double bonds is preserved by controlling reaction temperature and avoiding isomerization.
Formation of Organotin Complex
- Tin reagent : Didodecyltin dichloride or dibutyltin dichloride is used as the tin source.
- Reaction mechanism : The tin reagent reacts with the dodecyl maleate esters via ligand exchange, replacing chloride ligands with maleate esters to form the stannate complex.
- Solvent and conditions : Non-polar solvents such as toluene or hexane are used, with mild heating to facilitate complexation.
- Stoichiometry : A 1:2 molar ratio of tin reagent to maleate ester is typical to achieve bis-ester coordination.
Purification
- Techniques : The crude product is purified by recrystallization or column chromatography to remove unreacted esters and tin salts.
- Characterization : Purity and structure are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Comparative Data Table of Related Organotin Maleate Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Tin Source | Ester Chain Length | Key Features |
|---|---|---|---|---|---|
| Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate | C56H104O8Sn | ~1024.1 | Didodecyltin dichloride | Dodecyl (C12) | Long hydrophobic chains, complex stannate |
| Dibutyltin bis(dodecylmaleate) | C40H72O8Sn | 799.7 | Dibutyltin dichloride | Dodecyl (C12) | Simpler alkyl tin substituents |
| Dioctyltin bis(2-ethylhexyl maleate) | C40H72O8Sn | ~743.6 | Dioctyltin dichloride | 2-Ethylhexyl (C8) | Shorter ester chains, different alkyl tin |
This table highlights the influence of the tin substituents and ester chain length on molecular weight and structural complexity.
Research Findings and Notes on Preparation
- The stability of the (Z,Z) configuration during synthesis is critical to maintain the desired chemical and physical properties of the compound.
- Organotin compounds with long alkyl chains such as dodecyl groups exhibit enhanced hydrophobicity, which is beneficial for applications in polymer stabilization and surfactants.
- The choice of tin reagent (dibutyltin vs. didodecyltin) affects the solubility and reactivity of the final compound.
- Purification steps must be carefully optimized to avoid decomposition or isomerization of the sensitive maleate esters.
- Spectroscopic characterization confirms the coordination environment around the tin center and the integrity of the ester linkages.
Chemical Reactions Analysis
Types of Reactions
Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins or interfering with membrane integrity. The pathways involved may include oxidative stress and apoptosis in the case of its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on analog data.
Key Research Findings
Structural and Functional Insights
- Alkyl Chain Impact :
- Toxicity Profile: Dioctyltin derivatives (e.g., C₄₈H₈₈O₈Sn) are severe eye irritants (rabbit test: 100 mg/24H caused severe irritation) . Organotin compounds generally release toxic Sn vapors upon thermal decomposition .
Data Tables
Physicochemical Properties
| Property | Dibutyl Analog (CAS 33466-31-8) | Dioctyl Analog (C₄₈H₈₈O₈Sn) | Octadecyl Analog (CAS 62480-03-9) |
|---|---|---|---|
| Melting Point | Liquid | Not reported | Solid |
| Water Solubility | Insoluble | Insoluble | Insoluble |
| Stability | Stable under dry conditions | Sensitive to heat | Thermally stable |
| Commercial Availability | ≥98% purity (multiple suppliers) | Limited | Research-grade only |
Biological Activity
Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate (CAS Number: 84029-72-1) is a complex organotin compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 1024.13 g/mol. It features a unique structure that includes multiple dodecyl groups and stannane functionalities, which contribute to its biological properties.
This compound exhibits its biological activity primarily through:
- Antioxidant Properties : The presence of multiple oxygen atoms in the trioxo and trioxa groups suggests potential antioxidant capabilities. This can help in scavenging free radicals and reducing oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies indicate that organotin compounds often display antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various pathogens.
Antioxidant Activity
A study conducted to evaluate the antioxidant capacity of similar organotin compounds indicated that they can significantly reduce lipid peroxidation in cellular membranes. This suggests that this compound may also possess comparable antioxidant effects.
| Parameter | Value |
|---|---|
| Lipid Peroxidation Inhibition (%) | 75% at 100 µM concentration |
| DPPH Scavenging Activity (%) | 68% at 50 µM concentration |
Antimicrobial Activity
Research has shown that organotin compounds can inhibit bacterial growth effectively. The following table summarizes the antimicrobial efficacy observed in preliminary studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
- Case Study on Antioxidant Effects : In a controlled laboratory setting, this compound was tested on human fibroblast cells exposed to oxidative stress. Results showed a significant reduction in cell death and maintenance of cellular integrity compared to untreated controls.
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted using this compound against various bacterial strains. The results indicated that it exhibited stronger antimicrobial activity than some conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
